(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chiral 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative. DHPMs are a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities []. Notably, the enantiomers of DHPMs often exhibit different biological activities, making the synthesis of optically pure DHPMs like (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate a significant objective in scientific research [].
Synthesis Analysis
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be synthesized through a novel method involving chiral phosphoric acid-catalyzed transfer hydrogenation of 2-hydroxypyrimidines []. This method utilizes either Hantzsch ester or dihydrophenanthridine as the hydrogen source, achieving excellent yields (≤99%) and high enantioselectivities (≤99%) []. The use of dihydrophenanthridine as a weaker hydride donor enables the preparation of DHPMs with an alkyl stereogenic center via highly chemoselective transfer hydrogenation [].
Chemical Reactions Analysis
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be converted into the corresponding 3,4-dihydropyrimidin-2(1H)-thione by treatment with Lawesson's reagent []. This reaction proceeds with near quantitative yield and retains the enantiomeric purity of the starting material []. This transformation opens avenues for accessing a variety of enantiomerically pure dihydropyrimidinethiones and their derivatives for further research.
Mechanism of Action
The mechanism of action of the chiral phosphoric acid-catalyzed transfer hydrogenation leading to (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves a stepwise process []:
The enantioselectivity arises from a "three-point contact model" where hydrogen bonding interactions and steric hindrance dictate the preferential attack of the hydride donor on one face of the molecule [].
Applications
Based on the provided abstracts, the primary scientific application of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its role as a model compound for exploring novel synthesis strategies for chiral DHPMs []. This research focuses on developing efficient and enantioselective methods for accessing DHPMs due to their potential as valuable building blocks for synthesizing a wide range of pharmacologically active compounds [].
Related Compounds
3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)
Compound Description: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) are a class of heterocyclic compounds known for their wide range of pharmacological properties, including anticancer, calcium channel inhibition, anti-inflammatory, and antibacterial activities. [] Notably, the biological activities of DHPMs often differ significantly between enantiomers. [] For instance, (S)-Monastrol exhibits greater Eg5 ATPase activity inhibition compared to its (R)-enantiomer, while (R)-SQ 32926 displays over 400-fold higher antihypertensive activity as a calcium channel blocker than its (S)-counterpart. []
Compound Description: This compound is an unexpectedly formed polysubstituted quinoline product resulting from the acetylation of ethyl 3-(2-allyl-4-methylanilino)-3-phenylacrylate with acetic anhydride. [] Its crystal structure reveals a close intramolecular distance (3.243 Å) between the carbonyl oxygen atoms of the two acetyl substituents. []
Compound Description: This tricyclic compound is another unexpected product from the reaction of ethyl 3-(2-allyl-4-methylanilino)-3-phenylacrylate with strong acids. [] Its formation involves the isomerization of the initial allyl substituent, with the C=C double bond migrating from the terminal to the internal position. []
Compound Description: This compound serves as the starting material for a series of reactions that ultimately lead to the synthesis of 1,2,3,4-tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrile, a precursor to various 3-benzazocine derivatives. []
Compound Description: This compound is a precursor used in the synthesis of various 3-benzazocine derivatives. Its reactions, including Beckmann rearrangement and subsequent transformations, showcase methods for constructing and modifying benzazocine structures. []
Compound Description: A-77636 is a dopamine agonist with high selectivity for dopamine D1 receptors. [] It exhibits potent antiparkinsonian effects in MPTP-induced hemiparkinsonian monkeys, but its potency is significantly lower compared to selective D2 agonists like PHNO and N-0923. []
Compound Description: N-0923 is a potent and selective dopamine D2 receptor agonist. [] It demonstrates remarkable antiparkinsonian effects in MPTP-induced hemiparkinsonian monkeys, surpassing the potency of L-dopa methyl ester and dopamine D1 agonists like A-77636. []
Compound Description: PHNO, also known as naxagolide, is a highly potent and selective dopamine D2 receptor agonist. [] In MPTP-induced hemiparkinsonian monkeys, PHNO demonstrates exceptional antiparkinsonian activity, rivaling the efficacy of N-0923. []
Compound Description: SKF-82958 is a dopamine agonist exhibiting selectivity for dopamine D1 receptors. [] It demonstrates antiparkinsonian effects in MPTP-induced hemiparkinsonian monkeys, but its potency is lower compared to the selective D2 agonists PHNO and N-0923. []
Compound Description: PD-128,907 is a dopamine agonist with preferential affinity for dopamine D3 receptors. [] It induces yawning behavior in rats, which is considered a D3 receptor-mediated effect. [] At higher doses, PD-128,907 inhibits yawning, likely due to competing D2 receptor activity. []
Compound Description: PD-128,908 is an enantiomer of PD-128,907, also showing preferential affinity for dopamine D3 receptors. [] Its effects on yawning behavior in rats are similar to those of PD-128,907, indicating a comparable D3 receptor-mediated activity. []
Compound Description: Quinelorane is a dopamine agonist with preferential affinity for dopamine D3 receptors. [] Like PD-128,907 and PD-128,908, it induces yawning behavior in rats, supporting the role of D3 receptors in mediating this response. []
Compound Description: Pramipexole is a dopamine agonist with preferential affinity for dopamine D3 receptors. [] Its effects on yawning behavior in rats are similar to those of PD-128,907, PD-128,908, and quinelorane, further supporting the involvement of D3 receptors in mediating this response. []
Compound Description: 7-OH-DPAT is a dopamine agonist with a mixed D2/D3 receptor profile. [] It induces yawning behavior in rats, suggesting involvement of D3 receptors, but its effects are less pronounced compared to D3-preferring agonists like PD-128,907. []
Compound Description: Bromocriptine is a dopamine agonist with a mixed D2/D3 receptor profile. [] While it induces yawning behavior in rats, indicating D3 receptor activity, its effects are less potent than those of D3-preferring agonists. []
Compound Description: Apomorphine is a dopamine agonist with a mixed D2/D3 receptor profile. [] Its ability to induce yawning behavior in rats suggests involvement of D3 receptors, although its effects are weaker compared to D3-preferring agonists. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.